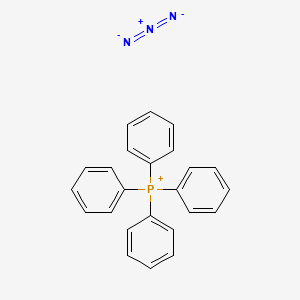
Tetraphenylphosphanium azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.
化学反应分析
Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
科学研究应用
Tetraphenylphosphanium azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.
相似化合物的比较
Sodium Azide: Commonly used in nucleophilic substitution reactions.
Benzyl Azide: Used in organic synthesis and bioconjugation.
Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.
属性
CAS 编号 |
79180-81-7 |
|---|---|
分子式 |
C24H20N3P |
分子量 |
381.4 g/mol |
IUPAC 名称 |
tetraphenylphosphanium;azide |
InChI |
InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |
InChI 键 |
ITOYNCDYUKLCET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)


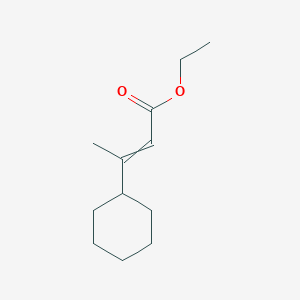
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
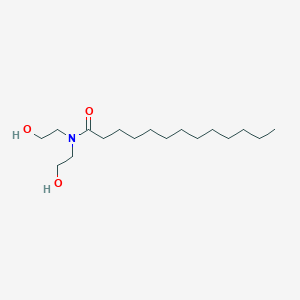
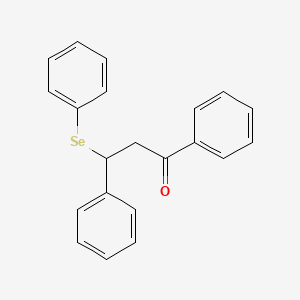
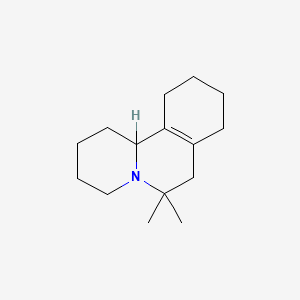
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
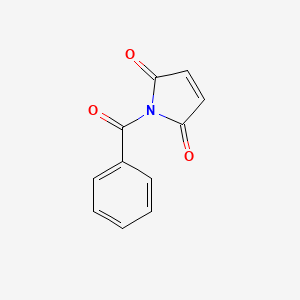
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)



